Methanol-13C-D4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trideuterio(deuteriooxy)(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i1+1D3,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJLVBELUTLKV-YFICBCNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
37.059 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32479-98-4 | |
| Record name | 32479-98-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological Advances in Nuclear Magnetic Resonance Nmr Spectroscopy Utilizing Methanol 13c D4
Methanol-13C-D4 as a Deuterated NMR Solvent
This compound, a deuterated and 13C-enriched form of methanol (B129727), serves as a specialized solvent in NMR spectroscopy. nih.govsdfine.com Its properties are particularly advantageous in experiments where minimizing solvent signals and enhancing the detection of analytes are crucial. carlroth.comalfa-chemistry.com
Role in Suppressing Proton Signals and Enhancing Spectral Clarity
In proton NMR (¹H NMR), the presence of hydrogen atoms in the solvent can generate large signals that obscure the signals from the analyte of interest. alfa-chemistry.com By replacing hydrogen with deuterium (B1214612), as in Methanol-d4 (B120146), the solvent signal is significantly reduced, leading to a much clearer spectrum. carlroth.comalfa-chemistry.com This is because deuterium resonates at a different frequency from protons and is typically not observed in a standard ¹H NMR experiment. The use of deuterated solvents is a fundamental technique for improving the quality of NMR spectra. alfa-chemistry.com
Furthermore, in complex spectra, solvent suppression techniques can be employed to further reduce any residual proton signals from the solvent. magritek.com The combination of a deuterated solvent like this compound and solvent suppression methods provides a powerful approach to obtaining high-quality NMR data with minimal interference from the solvent. magritek.com
Optimization of NMR Acquisition Parameters with this compound
The optimization of NMR acquisition parameters is critical for obtaining high-quality spectra. When using this compound, several parameters require careful consideration. For instance, in dissolution-Dynamic Nuclear Polarization (d-DNP) experiments, the temperature of the hyperpolarized liquid after injection can be calculated from the ¹H chemical shift difference of the methyl and -OH groups of residual protonated methanol in Methanol-d4. copernicus.org This allows for pre-shimming at the same temperature as the signal acquisition, which helps to improve the line shape of the resulting signals. copernicus.org
Other parameters that often require optimization include the spectral window width, acquisition time, digital resolution, and relaxation delay time between acquisitions. bipm.org The choice of these parameters can be influenced by the specific properties of the solvent and the analyte being studied. In some cases, automated procedures using a calibration sample of Methanol-d4 are employed to check and calibrate the temperature of the NMR spectrometer, ensuring stable and reproducible experimental conditions. nih.gov
Internal Referencing Strategies in this compound Solutions
Accurate chemical shift referencing is essential for the correct interpretation of NMR spectra. In solutions containing this compound, the residual proton signal of the solvent itself can be used as an internal reference. nih.gov For instance, the residual methanol (CHD₂OD) signal is often utilized for this purpose. nih.gov
Alternatively, an external reference can be used, which is a standard compound measured in a separate tube under identical conditions. nih.gov However, the most common method is the use of an internal standard, a compound added directly to the NMR sample. nih.govcaltech.edu Tetramethylsilane (TMS) is a widely used internal standard, with its ¹H and ¹³C signals set to 0.0 ppm. docbrown.info For ¹³C NMR spectra in some deuterated solvents like D₂O, a small amount of methanol is sometimes added, and its methyl resonance is set to a specific value (e.g., 49.50 ppm) for referencing. acs.org The choice of referencing strategy depends on the specific requirements of the experiment and the potential for interactions between the standard and the analyte. caltech.edu
Applications in 13C NMR Spectroscopy
The presence of the ¹³C isotope in this compound makes it particularly useful for applications in ¹³C NMR spectroscopy, a technique that provides detailed information about the carbon skeleton of molecules. researchgate.net
Structural Elucidation and Assignment of Polymer Constitution
¹³C NMR spectroscopy is a powerful tool for determining the microstructure of polymers. ismar.org The chemical shifts of the carbon atoms in a polymer chain are sensitive to their local environment, including the stereochemical arrangement of neighboring monomer units. ismar.org
Methanol-13C has been utilized as an external reference for the assignment of polymer constitution using NMR spectroscopy. sigmaaldrich.comscientificlabs.ie By comparing the polymer's spectrum to that of the known reference, the different structural units within the polymer can be identified and quantified. This information is crucial for understanding the relationship between a polymer's structure and its physical properties.
Analysis of Positional Isotopomer Distributions in Complex Mixtures
Positional isotopomer analysis is a technique used to determine the isotopic composition at specific atomic positions within a molecule. wikipedia.org This method provides valuable insights into metabolic pathways and reaction mechanisms. NMR spectroscopy is a key analytical tool for this type of analysis, as it can distinguish between different isotopomers based on the chemical shifts and coupling patterns of the labeled nuclei. ismrm.orgnih.gov
The use of ¹³C-labeled precursors in combination with ¹³C NMR allows for the measurement of the distribution of ¹³C isotopes in the products of a biochemical reaction. researchgate.net This information, in the form of positional isotopomer distributions, can be used to quantify the fluxes through different metabolic pathways. nih.govresearchgate.net While direct examples of this compound being used in this specific context are not prevalent in the provided search results, the principles of isotopomer analysis using ¹³C NMR are well-established and highlight a potential area of application for this labeled solvent. The ability to measure both the amount of ¹³C label at single carbon positions and at neighboring carbons through ¹³C-¹³C couplings provides detailed information on the isotopomer distribution within a metabolite pool. ismrm.org
Quantitative ¹³C NMR (qNMR) Methodologies
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the concentration and purity of chemical substances. The fundamental principle of qNMR is that the integrated intensity of an NMR signal is directly proportional to the number of corresponding nuclei in the sample. magritek.com this compound plays a critical role as a solvent in these methodologies, ensuring sample homogeneity and providing a clean spectral background against which analyte signals can be accurately measured.
The validation of any quantitative analytical method is essential to ensure its reliability, accuracy, and precision. For qNMR methods, validation confirms that the experimental setup and parameters yield results that are true and reproducible. bipm.org this compound is an excellent solvent for this purpose, as it dissolves a wide array of organic compounds and its own NMR signal does not interfere with the signals of interest.
The validation process typically assesses several key parameters:
Accuracy : To test accuracy, a certified reference material (CRM) of known purity is measured against another high-purity standard. For instance, the purity of a methylsulfonylmethane (MSM) standard could be determined using maleic acid as an internal reference, with both dissolved in this compound. The measured purity should fall within a narrow margin of the certified value. In one such validation, the measured purity of MSM was 99.5 ± 0.6%, demonstrating high accuracy. magritek.com
Precision : Precision is determined by repeatedly analyzing the same sample. The reproducibility of the results, often expressed as a standard deviation, indicates the method's precision. Experiments have shown that repeated measurements of the same sample in a deuterated methanol solution over extended periods show no significant changes in phase, line shape, or line width, confirming the stability and precision of the NMR system and the method. magritek.com
Linearity and Range : This is tested by preparing a series of samples with varying concentrations of the analyte. The measured signal response should be directly proportional to the concentration across a specified range. For example, tests conducted on samples with concentrations ranging from 50% to 120% of a target value have demonstrated excellent linearity, confirming that the method is reliable over a wide concentration range. magritek.com
Table 1: Example Validation Data for a qNMR Method
This interactive table shows representative data from the validation of a qNMR method for determining the purity of a substance (Analyte X) using an internal standard, with this compound as the solvent.
| Validation Parameter | Measurement | Result | Acceptance Criteria | Pass/Fail |
| Accuracy | Purity of Analyte X vs. CRM | 99.7% | 98.0% - 102.0% | Pass |
| Precision (Repeatability) | Std. Dev. of 6 measurements | 0.5% | < 1.0% | Pass |
| Linearity (R²) | Signal vs. Concentration Plot | 0.9995 | > 0.999 | Pass |
| Range | Tested Concentration Range | 20-150 mg/mL | 25-125 mg/mL | Pass |
This compound is frequently used as the solvent in ¹³C-qNMR for the precise determination of the concentration of active pharmaceutical ingredients (APIs), impurities, or other components within a mixture. mdpi.comcopernicus.org The procedure involves dissolving a precisely weighed amount of the sample and a certified internal standard in this compound.
The concentration of the analyte is calculated based on the ratio of the integrals of a specific signal from the analyte and a signal from the internal standard. sphinxsai.com The choice of solvent is crucial; this compound provides a single carbon signal that typically does not overlap with the complex spectra of analytes like anabolic steroids or phospholipids, thereby allowing for clean integration of the target signals. mdpi.comlu.se
Research findings have demonstrated the utility of this approach:
Pharmaceutical Analysis : ¹H and ¹³C-qNMR methods using methanol-d4 have been validated for the quantification of drugs and their impurities, such as Rilmenidine dihydrogen phosphate (B84403) and Ropivacaine hydrochloride. sphinxsai.comglobalresearchonline.net
Analysis of Illicit Formulations : Studies on anabolic steroid formulations have used qNMR in methanol-d4 to identify and quantify the active ingredients, revealing frequent discrepancies between the claimed and actual contents. mdpi.com
Metabolomics : In the analysis of complex biological mixtures, such as synthetic phosphatidylethanol (B1425624) homologues, mixtures of acetone-d6 (B32918) and methanol-d4 improve spectral resolution, enabling the differentiation and quantification of various species. lu.se
Table 2: Quantification of Testosterone (B1683101) Esters in a Sample using ¹³C-qNMR
This table presents hypothetical quantification results for three different testosterone esters in a single formulation, analyzed in this compound with an internal standard. The data is based on methodologies described in the literature. mdpi.com
| Compound | Characteristic Signal (ppm) | Integral Value | Calculated Concentration (mg/mL) |
| Testosterone Propionate | 174.5 (C=O) | 1.05 | 48.5 |
| Testosterone Enanthate | 173.9 (C=O) | 0.88 | 51.2 |
| Testosterone Cypionate | 175.1 (C=O) | 0.00 | Not Detected |
| Internal Standard | 130.2 (aromatic CH) | 1.00 | 10.0 (Reference) |
Validation of qNMR Methods Using this compound
Proton Transfer Process Studies via NMR
The isotopic labels in this compound make it an exceptional medium for investigating reaction mechanisms that involve the transfer of protons or deuterons.
Understanding the precise mechanism of a catalytic reaction is fundamental to optimizing it. This compound provides a source of deuterons that can be tracked as they move through a catalytic cycle. This is particularly useful in studying hydrogen isotope exchange (HIE) reactions. acs.org
For example, in studies of iridium-based catalysts, the deuterium from the methanol-d4 solvent was observed to be incorporated into the substrate. acs.org This directly confirmed the involvement of a proton/deuteron transfer step in the catalytic cycle and helped to elucidate the structure of the active catalyst. Similarly, mechanistic studies of the conversion of CO₂ to methanol using ruthenium-based catalysts have utilized deuterated solvents to follow the sequential hydride transfer and protonolysis steps. researchgate.net In the investigation of methanol-to-hydrocarbon catalysis, the ¹³C label allows for the direct tracking of the carbon backbone as it is assembled from single-carbon methanol units into larger hydrocarbons. ysu.am
NMR spectroscopy allows for the real-time observation of chemical reactions. When conducted in this compound, it is possible to monitor dynamic processes like hydrogen-deuterium (H/D) exchange as they occur. rsc.org By acquiring spectra at regular intervals, researchers can watch the signals corresponding to protons in the analyte decrease while new signals, indicative of deuterium incorporation, appear.
This technique has been applied to:
Tautomeric Equilibria : The rate and equilibrium of proton transfer in Schiff bases, which are important biological models, have been studied by monitoring the system in deuterated methanol solutions at various temperatures. fu-berlin.de
Catalyst Activation : The activation of SABRE (Signal Amplification By Reversible Exchange) catalysts has been monitored in real-time using hyperpolarized NMR in methanol-d4. The exchange of deuterium from the solvent onto the substrate provided a direct probe of the catalyst's activity over time. acs.org
Reaction Kinetics : The kinetics of H/D exchange in ketones, catalyzed by ionic liquids dissolved in methanol-d4, have been determined by tracking the appearance of various deuterated isotopomers over time. rsc.org Advanced methods like ultrafast 2D NMR can further enhance the time resolution of these measurements. oulu.fi
Advanced Mass Spectrometry Ms Applications with Methanol 13c D4
Methanol-13C-D4 as an Internal Standard in Mass Spectrometry
In quantitative mass spectrometry (MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and reliable results. researchgate.net this compound, as a deuterated and carbon-13 labeled version of methanol (B129727), is employed as a reference compound in a multitude of MS-based analyses. sigmaaldrich.comsigmaaldrich.com An ideal internal standard co-elutes with the target analyte and exhibits identical chemical and physical properties, which allows it to compensate for variations throughout the analytical process. bujnochem.com
Mitigation of Matrix Effects and Ionization Variability
One of the most significant challenges in liquid chromatography-mass spectrometry (LC-MS) is the "matrix effect." This phenomenon occurs when co-eluting molecules from a complex sample matrix, such as plasma or urine, interfere with the ionization of the target analyte in the MS source. bujnochem.comchromatographyonline.com This interference can either suppress or enhance the analyte's signal, leading to significant inaccuracies in quantification. bujnochem.com
By adding a known quantity of this compound to a sample, analysts can effectively counteract these matrix effects. Because the SIL-IS is chemically identical to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. bujnochem.comchromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is normalized, leading to a much more accurate measurement. chromatographyonline.com This approach is a highly effective strategy for compensating for matrix effects, even when dealing with trace-level analytes in complex biological samples. bujnochem.comchromatographyonline.comcrimsonpublishers.com
Enhancement of Analytical Accuracy and Precision
The use of this compound as an internal standard enhances not only accuracy but also precision. bujnochem.comcrimsonpublishers.com Analytical precision refers to the reproducibility of measurements. Variability can be introduced at numerous stages of an analytical workflow, including sample preparation, extraction efficiency, injection volume, and instrument performance. bujnochem.comcerilliant.com
Since the SIL-IS is subjected to the exact same procedural steps as the analyte, it accounts for any losses or variations that occur during sample handling and analysis. bujnochem.com For instance, if a portion of the sample is lost during an extraction step, the ratio of the analyte to the internal standard remains constant, preserving the integrity of the quantitative result. This comprehensive correction for procedural variability leads to more reliable, consistent, and reproducible data, which is crucial for applications ranging from pharmaceutical quality control to clinical diagnostics. bujnochem.comcrimsonpublishers.com
Comparative Efficacy of 13C- vs. Deuterium-Labeled Internal Standards
While both deuterium (B1214612) (D) and carbon-13 (¹³C) labeling are used to create internal standards, ¹³C-labeled standards are often considered superior for high-performance LC-MS/MS applications. crimsonpublishers.comresearchgate.net The primary reason lies in the potential for chromatographic separation between the analyte and its deuterated counterpart, a phenomenon known as the "isotope effect." researchgate.net
Highly efficient separation techniques, such as ultra-high-performance liquid chromatography (UHPLC), can sometimes resolve the analyte from its deuterium-labeled standard due to the slight difference in physicochemical properties. researchgate.net If the internal standard does not perfectly co-elute with the analyte, its ability to compensate for matrix effects that occur at a specific retention time is diminished. researchgate.netresearchgate.net
In contrast, ¹³C-labeled standards exhibit virtually identical chromatographic behavior to their unlabeled counterparts, ensuring perfect co-elution. researchgate.netfoodriskmanagement.com This makes them more effective at correcting for ion suppression. researchgate.netresearchgate.net Furthermore, ¹³C labels are metabolically and chemically stable, with no risk of the isotope being exchanged or lost during sample preparation or analysis, a potential concern with deuterium labels in certain molecular positions. sigmaaldrich.com
Table 1: Comparison of ¹³C- and Deuterium-Labeled Internal Standards
| Feature | ¹³C-Labeled Standards | Deuterium (D)-Labeled Standards |
| Co-elution | Perfect co-elution with the analyte. researchgate.net | May exhibit slight retention time shifts from the analyte (isotope effect), especially in UHPLC. researchgate.netresearchgate.net |
| Matrix Effect Correction | Considered more robust and effective due to perfect co-elution. researchgate.netresearchgate.net | Effectiveness can be reduced if chromatographic separation from the analyte occurs. researchgate.net |
| Label Stability | Highly stable, no risk of chemical exchange. sigmaaldrich.com | Can be susceptible to H/D exchange in certain chemical environments, potentially compromising results. sigmaaldrich.com |
| Cost | Generally more expensive to synthesize. sigmaaldrich.com | Often less expensive and more readily available. sigmaaldrich.com |
| Recommendation | Preferred for new, high-sensitivity assays to reduce method development time and ensure highest data quality. researchgate.netsigmaaldrich.com | Can be used successfully, but potential isotope effects must be carefully validated for each method. sigmaaldrich.com |
Integration of this compound in Metabolomics Workflows
Metabolomics, the large-scale study of small molecules (metabolites) in biological systems, relies heavily on MS and the use of stable isotopes. thermofisher.comckisotopes.com Methanol is a cornerstone solvent for the extraction of a wide range of metabolites from biological samples. lcms.czneurolipidomics.com The isotopically labeled variant, this compound, is integrated into metabolomics workflows to enhance quantification and to trace metabolic pathways. sigmaaldrich.comckisotopes.com
Comprehensive Metabolite Profiling and Quantification
In metabolomics, researchers aim to identify and quantify hundreds or even thousands of metabolites in a sample to gain a snapshot of its physiological state. thermofisher.comckisotopes.com Accurate quantification is essential for comparing metabolite levels between different sample groups (e.g., healthy vs. disease) to identify potential biomarkers. discoveracs.org
Using stable isotope-labeled standards is a key strategy for achieving accurate relative and absolute quantification. isotope.comnih.gov In targeted metabolomics, a panel of known metabolites is quantified using a corresponding set of SIL-IS. This approach, often utilizing triple quadrupole (QqQ) mass spectrometers, leverages the internal standards to correct for matrix effects and other sources of variability, enabling robust and reproducible measurements across large sample cohorts. thermofisher.com In untargeted approaches, labeled standards can be used to assess data quality and aid in the identification of unknown compounds. ckisotopes.com
Identification of Isotope Labeling Patterns
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace the flow of atoms through metabolic pathways. nih.gov In a typical SIRM experiment, a biological system (e.g., cells in culture) is supplied with a nutrient that is enriched with a stable isotope, such as ¹³C-glucose. nih.gov As the cells metabolize the labeled nutrient, the ¹³C atoms are incorporated into various downstream metabolites.
By analyzing the resulting mass shifts, researchers can identify the "labeling patterns" of metabolites. nih.gov These patterns, which include the number of labeled atoms (mass isotopologues) and their specific positions within the molecule (positional isotopomers), provide a wealth of information about active metabolic pathways and fluxes. nih.gov MS is particularly well-suited for analyzing mass isotopologues, while NMR spectroscopy is powerful for determining positional isotopomers. nih.gov The combination of these techniques, facilitated by the use of labeled compounds, allows for an unambiguous reconstruction of metabolic networks and provides deep insights into cellular function in both healthy and diseased states. nih.govnih.gov For instance, analyzing the specific labeling patterns in glutamate (B1630785) can reveal the activity of different central carbon metabolism pathways. nih.gov
Strategies for Minimizing Solvent-Related Artifact Formation
In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), the solvents used to prepare and analyze samples can be a significant source of analytical interference. Methanol, a common and effective solvent, is chemically reactive and can generate artifact peaks through reactions with analytes or impurities. These artifacts complicate data interpretation, obscure low-level analytes, and can lead to incorrect structural assignments. Therefore, employing strategies to minimize their formation is critical for acquiring high-quality, reliable data. While this compound is an indispensable tool for identifying such artifacts, a proactive approach to prevent their formation is a cornerstone of robust method development.
A multi-faceted approach, combining high-purity reagents, optimized analytical conditions, and specific chemical strategies, is most effective in reducing the occurrence of solvent-derived artifacts.
Use of High-Purity Reagents and Proper Handling
The most direct strategy to prevent artifact formation is to eliminate the source of the reactants. Using high-purity, MS-grade solvents is essential. chromatographyonline.com Solvents like methanol and acetonitrile (B52724) are available in various grades; those designated as "LC-MS grade" or "hypergrade" are manufactured and purified to minimize impurities that can cause background noise or form adducts. chromatographyonline.comthermofisher.comchromatographytoday.com
Common interferences originating from solvents and their storage containers include:
Metal Ion Adducts: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are frequently observed. elementlabsolutions.comchromatographyonline.com These can originate from the solvents themselves or be leached from glass containers. elementlabsolutions.comchromatographyonline.com Using borosilicate glass bottles can reduce the leaching of metal ions compared to standard amber glass. chromatographytoday.com
Plasticizers: Phthalates and other plasticizers can leach from plastic vials, tubing, or other labware, appearing as contaminant peaks. elementlabsolutions.com
Solvent Impurities: Lower-grade solvents can contain a variety of impurities from their manufacturing process that may interfere with analysis. chromatographyonline.comorganomation.com
Rigorous sample preparation techniques, such as solid-phase extraction (SPE) or simple dilution, can also be effective in removing matrix components that might otherwise react with the solvent or cause ion suppression. chromatographyonline.comelementlabsolutions.com
Optimization of Chromatographic and MS Conditions
Careful adjustment of analytical parameters can significantly reduce the opportunity for artifact formation.
Mobile Phase Additives: Volatile additives are preferred for LC-MS. While acids like formic acid are often used to facilitate protonation ([M+H]⁺) and improve ionization, they can also help minimize unwanted metal adducts by providing an excess of protons. chromatographyonline.comresearchgate.net Volatile buffers, such as ammonium (B1175870) acetate, are used to control pH and can provide a steady supply of ammonium ions for consistent adduct formation ([M+NH₄]⁺), which can be more desirable and predictable than metal adducts. chromatographyonline.comnih.govfishersci.ca Non-volatile buffers like phosphates should be avoided as they can contaminate the MS ion source.
Ion Source Parameters: The conditions within the mass spectrometer's ion source can influence artifact formation. Adjusting parameters such as the desolvation gas temperature and flow rate can help minimize in-source reactions that may lead to degradation or adduct formation. elementlabsolutions.comchromatographyonline.com
Chemical Strategies for Artifact Prevention and Identification
When analytes are particularly susceptible to reacting with methanol, specific chemical interventions can be employed. For instance, analytes with highly reactive functional groups may be chemically derivatized to protect them from reacting with the solvent.
In metabolomics and proteomics, where complex biological samples are analyzed, the use of isotopically labeled solvents is the definitive method for identifying solvent-derived artifacts. The use of this compound does not prevent the artifact from forming but allows for its unambiguous identification. A reaction between an analyte and regular methanol results in a predictable mass increase. When the same reaction occurs with this compound, the resulting mass increase is different and unique, confirming the artifact's origin.
For example, the inadvertent esterification of a carboxylic acid by methanol results in a mass increase of 14 Da (+CH₂). If this compound is used as the solvent, this same artifact will appear with a mass increase of 17 Da (+¹³CD₃), making it easily distinguishable from a naturally occurring methylated compound.
The following table illustrates how using this compound helps to identify common artifacts.
| Reaction Type | Reacts with Natural Methanol (CH₃OH) | Mass Shift (Da) | Reacts with this compound (¹³CD₃OD) | Mass Shift (Da) |
| Esterification (of a carboxylic acid) | R-COOH → R-COOCH₃ | +14.02 | R-COOH → R-COO¹³CD₃ | +17.04 |
| Transesterification | R-COOR' → R-COOCH₃ | Varies | R-COOR' → R-COO¹³CD₃ | Varies |
| Acetal Formation (from an aldehyde) | R-CHO → R-CH(OCH₃)₂ | +62.06 | R-CHO → R-CH(O¹³CD₃)₂ | +70.08 |
| Michael Addition (to an α,β-unsaturated carbonyl) | R-CH=CH-COR → R-CH(OCH₃)-CH₂-COR | +32.03 | R-CH=CH-COR → R-CH(O¹³CD₃)-CH₂-COR | +37.07 |
This table provides illustrative examples of mass shifts for common artifact-forming reactions.
Ultimately, a combination of preventative strategies—including the use of high-purity solvents, optimized methods, and appropriate sample handling—along with the diagnostic power of isotopically labeled solvents like this compound, provides the most robust framework for minimizing and identifying solvent-related artifacts in advanced MS applications.
Methanol 13c D4 in Metabolic Research and Flux Analysis
Stable Isotope Tracing for Elucidating Biochemical Pathways
Stable isotope tracing is a fundamental technique used to unravel the complexities of metabolic networks within living organisms. nih.gov By introducing molecules labeled with stable isotopes like ¹³C and deuterium (B1214612) into a biological system, researchers can track the journey of these atoms through various biochemical reactions. researchgate.net This approach provides invaluable insights into the flow of metabolites, the activity of specific pathways, and the intricate connections between different metabolic processes. nih.govresearchgate.net
Tracking Carbon and Hydrogen Atom Flux
Methanol-13C-D4 serves as a unique tracer because it carries labels for both carbon and hydrogen. This dual labeling allows for the simultaneous tracking of both carbon and hydrogen atom fluxes through metabolic pathways. When this compound is metabolized, the ¹³C and deuterium atoms are incorporated into downstream metabolites. By analyzing the isotopic composition of these metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, scientists can map the flow of these atoms. researchgate.netresearchgate.net
For instance, in methylotrophic organisms that can utilize one-carbon compounds like methanol (B129727) as their sole source of carbon and energy, this compound can be used to trace the assimilation of the ¹³C-labeled carbon into central metabolic pathways. biorxiv.orgresearchgate.net Simultaneously, the deuterium atoms can provide information about redox reactions and the flow of reducing equivalents. Comparing the metabolic fate of this compound with its non-deuterated counterpart, Methanol-¹³C, can reveal details about kinetic isotope effects and specific enzymatic mechanisms. rsc.orgdiva-portal.org
Investigating Interplays Among Central Carbon Metabolic Pathways
Central carbon metabolism comprises a network of interconnected pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, which are fundamental for energy production, biosynthesis, and cellular maintenance. asm.org Stable isotope tracers are instrumental in dissecting the intricate connections and regulatory mechanisms within this network. nih.gov
The use of this compound, particularly in methylotrophic systems, allows researchers to probe how the single-carbon unit from methanol is integrated into the complex web of central carbon metabolism. researchgate.netasm.org For example, studies in the methylotrophic bacterium Methylobacterium extorquens AM1 using ¹³C-methanol have elucidated the distribution of carbon fluxes between the serine cycle, the ethylmalonyl-CoA pathway, and the TCA cycle during growth on methanol. researchgate.net While these studies primarily used ¹³C-methanol, the principles can be extended to this compound to gain additional insights into hydrogen transfer reactions.
¹³C Metabolic Flux Analysis (¹³C-MFA) with this compound
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that provides quantitative insights into the rates (fluxes) of metabolic reactions within a cell. cortecnet.comnih.gov It involves feeding cells a ¹³C-labeled substrate and measuring the resulting isotopic labeling patterns in intracellular metabolites and biomass components, such as proteinogenic amino acids. nih.gov
Quantification of In Vivo Metabolic Pathway Activity
By using a ¹³C-labeled tracer like this compound, ¹³C-MFA can be employed to quantify the in vivo activity of metabolic pathways in organisms that consume methanol. biorxiv.orgnih.gov The pattern of ¹³C incorporation into various metabolites reflects the relative activities of the different pathways that contribute to their synthesis. nih.gov
For example, in a study of the facultative methylotroph Bacillus methanolicus, ¹³C-MFA with ¹³C-methanol was used to compare the metabolic states during growth on methanol versus other carbon sources like mannitol (B672) and arabitol. biorxiv.orgnih.gov The analysis revealed a significantly higher flux through the ribulose monophosphate (RuMP) pathway compared to the TCA cycle during methylotrophic growth, providing a quantitative understanding of carbon assimilation. nih.gov
Table 1: Example of Metabolic Flux Data from a ¹³C-MFA Study This table illustrates the type of quantitative data that can be obtained from a ¹³C-MFA experiment. The values represent the percentage of substrate carbon that flows through major metabolic pathways.
| Metabolic Pathway | Flux (% of Substrate Uptake) |
| Glycolysis | 45% |
| Pentose Phosphate Pathway | 30% |
| TCA Cycle | 20% |
| Anaplerotic Reactions | 5% |
This is a representative table and does not reflect data from a specific study on this compound.
Computational Modeling and Data Integration for Flux Estimation
¹³C-MFA is not solely an experimental technique; it heavily relies on computational modeling and data integration to translate the measured isotopic labeling data into metabolic fluxes. biorxiv.orgnih.gov The process involves several key steps:
Metabolic Network Model Construction: A detailed biochemical reaction network of the organism's central metabolism is constructed. nih.gov
Isotopomer Labeling Data Acquisition: The organism is cultured with a ¹³C-labeled substrate (e.g., this compound), and the mass isotopomer distributions of key metabolites are measured using MS or NMR. researchgate.net
Flux Estimation: The experimental labeling data is fitted to the metabolic model using specialized software. The software iteratively adjusts the flux values in the model until the simulated labeling patterns match the experimental data as closely as possible. biorxiv.org
This integration of experimental data with computational models allows for the determination of a comprehensive flux map, providing a snapshot of the metabolic state of the cell under specific conditions. biorxiv.org
Applications in Microbial Systems and Cellular Metabolism
The application of ¹³C-MFA with labeled methanol has been particularly valuable in understanding the metabolism of methylotrophic microorganisms. These organisms are of significant interest for biotechnology as they can convert methanol, a cheap and abundant C1 feedstock, into valuable chemicals. biorxiv.orgresearchgate.net
For instance, ¹³C-MFA has been used to:
Characterize the central carbon metabolism of Pichia pastoris, a yeast widely used for recombinant protein production, when grown on methanol. nih.gov
Uncover the metabolic rewiring in industrial microorganisms to improve the production of biochemicals. nih.gov
Investigate the metabolic landscape of facultative methylotrophs like Bacillus methanolicus to understand their efficient methylotrophy. biorxiv.orgnih.gov
By providing detailed quantitative data on metabolic fluxes, ¹³C-MFA helps in identifying metabolic bottlenecks and guiding metabolic engineering strategies to enhance the production of desired products. nih.gov
Studies in Facultative Methylotrophs
Facultative methylotrophs are organisms capable of using single-carbon compounds, such as methanol, as their sole source of carbon and energy, but can also grow on other organic compounds. nih.govnih.gov ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a key technique for investigating the metabolism of these organisms. nih.govnih.gov
In a study on the facultative methylotroph Bacillus methanolicus MGA3, ¹³C-MFA was employed to compare its metabolic states when grown on methanol versus other carbon sources like mannitol and arabitol. nih.govnih.gov When grown on methanol, the results confirmed that the flux through the ribulose monophosphate (RuMP) pathway was greater than that through the tricarboxylic acid (TCA) cycle, a key characteristic of its methylotrophy. nih.gov The study also provided new insights into the roles of different variants of the RuMP pathway and the importance of linear detoxification pathways in cofactor regeneration. nih.gov Such studies are crucial for understanding the efficiency of natural methylotrophs, which could be engineered to produce valuable chemicals from methanol, a potentially sustainable feedstock. nih.govnih.gov
Another area of research involves engineering non-methylotrophic organisms, like Escherichia coli, to utilize methanol. In one such study, researchers designed a novel methanol assimilation pathway by combining enzymes from different organisms. biorxiv.org They used ¹³C-labeling experiments with ¹³C-methanol to screen a library of pathway variants and identify the most efficient combination for methanol assimilation into central metabolites like phosphoenolpyruvate (B93156) (PEP). biorxiv.org This approach demonstrates the use of labeled methanol to guide the engineering of synthetic methylotrophy. biorxiv.org
Analysis of Recombinant Protein Production Impact on Metabolism
The production of recombinant proteins in host organisms like the yeast Pichia pastoris often uses methanol to induce the expression of the target protein. nih.govd-nb.infonih.gov However, this process can impose a significant metabolic burden on the host cell. nih.govresearchgate.net ¹³C-MFA is a valuable tool to quantify the metabolic changes that occur during recombinant protein production. nih.gov
One study combined metabolomics and instationary ¹³C-MFA to analyze the impact of producing a Rhizopus oryzae lipase (B570770) in P. pastoris. nih.gov The researchers observed that the producing strain had higher oxygen uptake and CO2 production rates, suggesting an increased energy demand. nih.gov The ¹³C flux analysis revealed increased flux through the methanol oxidation pathway and the TCA cycle in the lipase-producing strain compared to a reference strain. nih.gov This indicates that a significant portion of the methanol is being used for energy generation to support protein production. nih.gov Such detailed flux maps help in identifying metabolic bottlenecks and devising strategies to improve the efficiency of recombinant protein production. nih.gov
| Organism | Condition | Key Metabolic Finding from ¹³C-MFA | Reference |
|---|---|---|---|
| Bacillus methanolicus MGA3 | Growth on Methanol | Greater flux in the RuMP pathway than in the TCA cycle. | nih.gov |
| Pichia pastoris (Recombinant) | Methanol-induced protein production | Increased flux through methanol oxidation and TCA cycle. | nih.gov |
| Escherichia coli (Engineered) | Methanol assimilation | Screening of pathway variants based on ¹³C incorporation into PEP. | biorxiv.org |
Endothelial Cell Metabolism Studies
Endothelial cells, which line the interior surface of blood vessels, play a crucial role in various physiological and pathological processes, including angiogenesis (the formation of new blood vessels). mdpi.com The metabolism of endothelial cells is highly specialized, with a preference for glycolysis even in the presence of sufficient oxygen, a phenomenon known as the Warburg effect. frontiersin.org
Hypoxia, or low oxygen levels, is a common feature of the tumor microenvironment and can significantly alter the metabolism of endothelial cells. plos.org Studies have shown that under hypoxic conditions, there are significant changes in amino acid metabolism, particularly in the pathways involving alanine, aspartate, glutamate (B1630785), serine, threonine, cysteine, and methionine. plos.org Furthermore, hypoxia can induce the production of reactive oxygen species (ROS) in endothelial cells, leading to oxidative stress. plos.orgmdpi.com
While direct studies using this compound in endothelial cells are not prominently featured in the provided search results, the principles of metabolic flux analysis with labeled substrates are applicable. Understanding the metabolic reprogramming of endothelial cells in response to stimuli like hypoxia is crucial for developing therapies that can normalize tumor vasculature and improve drug delivery. plos.org For instance, targeting metabolic pathways that are upregulated in hypoxic endothelial cells could be a strategy to inhibit angiogenesis in tumors. frontiersin.org
Discovery of Novel Metabolic Pathways and Metabolic Reprogramming
Stable isotope tracing, using compounds like this compound, is a fundamental technique for discovering new metabolic pathways and understanding metabolic reprogramming in various organisms. nih.govembopress.org By feeding cells a ¹³C-labeled substrate, researchers can trace the flow of the labeled carbon atoms through the metabolic network. nih.gov The labeling patterns of downstream metabolites, often analyzed by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide clues about the active metabolic routes. nih.gov
This approach is particularly powerful for identifying novel enzyme functions. nih.gov If a predicted metabolic pathway is incorrect or incomplete, the observed labeling patterns in metabolites will deviate from the expected patterns. nih.gov This discrepancy can point to the existence of an unknown enzyme or pathway. For example, by growing microbes on a singly labeled carbon source, which can be more informative than uniformly labeled substrates for pathway discovery, researchers can uncover new reaction stereochemistry or intermediate products. nih.gov
Metabolic reprogramming, a hallmark of many diseases including cancer and longevity, can also be investigated using stable isotope tracers. nih.govnih.gov For instance, in cancer cells, there is a well-known shift towards increased glycolysis, known as the Warburg effect. nih.gov By using labeled glucose, researchers can quantify the relative fluxes through glycolysis and oxidative phosphorylation, providing a detailed picture of this metabolic reprogramming. nih.gov Similarly, studies in long-lived mutants of the nematode C. elegans have used metabolomics to identify shared metabolic signatures, such as alterations in lipid and amino acid metabolism. nih.gov Integrating these metabolomic profiles with transcriptomic data can highlight key metabolic pathways that are important for lifespan extension. nih.gov
Applications in Lipid Metabolism and Turnover Studies
The study of lipid metabolism and turnover is essential for understanding cellular function in both health and disease. nih.gov Lipids serve as structural components of membranes, energy storage molecules, and signaling molecules. nih.gov Stable isotope tracing is a valuable tool for investigating the synthesis, degradation, and remodeling of lipids. nih.gov
Estimating Incorporation of 13C into Lipid Subunits
By providing cells with a ¹³C-labeled precursor, such as [U-¹³C]-glucose, researchers can track the incorporation of the ¹³C label into the different subunits of complex lipids, such as the glycerol (B35011) backbone and the fatty acyl chains. nih.govresearchgate.net This allows for the determination of de novo lipogenesis, the synthesis of fatty acids from non-lipid precursors. nih.gov
NMR spectroscopy is a powerful technique for analyzing the ¹³C enrichment in lipids. nih.govresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR methods, such as ¹H{¹³C}-HSQC (Heteronuclear Single Quantum Coherence) and TOCSY (Total Correlation Spectroscopy), can be used to quantify the ¹³C incorporation into specific positions within the lipid molecules. nih.gov For example, the methyl resonances of phosphatidylcholine (PC), which have a known natural abundance of ¹³C, can be used as an internal reference to determine the fractional enrichment of other lipid subgroups. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another sensitive technique for measuring ¹³C incorporation into fatty acids. nih.gov After extracting and derivatizing the fatty acids, GC-MS can separate the individual fatty acids and measure their mass isotopologue distributions, which reflect the degree of ¹³C labeling. nih.gov
| Technique | Information Obtained | Reference |
|---|---|---|
| NMR Spectroscopy (¹H{¹³C}-HSQC, TOCSY) | ¹³C incorporation into glycerol and fatty acyl chains of complex lipids. | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | ¹³C incorporation into individual fatty acids. | nih.gov |
Deuterated Metabolic Imaging (DMI) Considerations
Deuterated Metabolic Imaging (DMI) is an emerging non-invasive imaging technique that uses magnetic resonance spectroscopy (MRS) to track the metabolism of deuterium-labeled compounds in vivo. nih.govisotope.com This method offers a way to study metabolic fluxes in three dimensions within a living organism. isotope.com
The principle of DMI involves administering a deuterium-labeled substrate, such as [6,6'-²H₂]glucose, and then detecting the downstream deuterated metabolites, like lactate (B86563) and glutamate, using ²H MRS. nih.gov The ratio of these metabolites can provide a direct measure of the balance between different metabolic pathways, such as glycolysis and oxidative phosphorylation (the Warburg effect in cancer). nih.gov
Methanol-d4 (B120146) (CD₃OD) is sometimes used in the construction of phantoms for DMI and other MRS applications. nih.gov These phantoms are used to test and calibrate the MRI scanner. In one study, a phantom containing de-ionized water, agar, and methanol-d4 was used for signal-to-noise ratio (SNR) comparison experiments. nih.gov The natural abundance deuterium in water (HDO) provides one peak for SNR assessment, while the methanol-d4 provides a second peak of comparable magnitude to evaluate the spectral resolution. nih.gov
While this compound itself is not the primary substrate for in vivo DMI studies of central metabolism, the use of deuterated compounds like methanol-d4 in phantom development highlights the importance of deuterated molecules in the broader field of metabolic imaging. nih.gov The advantages of using deuterium for metabolic imaging include its very low natural abundance, which minimizes background signal, and a short T1 relaxation time, which allows for faster data acquisition. isotope.com
Synthesis and Isotopic Enrichment of Methanol 13c D4
The production of Methanol-13C-D4 involves the strategic incorporation of a stable carbon-13 (¹³C) isotope and four deuterium (B1214612) (D or ²H) atoms into the methanol (B129727) structure. This process of isotopic labeling creates a molecule that is chemically identical to standard methanol (¹²CH₃OH) but has a greater mass, allowing it to be distinguished in mass spectrometry analyses. sigmaaldrich.comckisotopes.com
Isotopic Labeling Strategies for Production
The synthesis of this compound requires starting materials that are already enriched with the desired isotopes. The primary method for its production involves the use of ¹³C-enriched carbon monoxide and deuterium gas. Another approach could involve the reduction of ¹³C-enriched carbon dioxide with a deuterated reducing agent.
Companies specializing in the production of stable isotope-labeled compounds utilize specialized facilities for these syntheses. For instance, some facilities house the world's largest ¹³C and ¹⁸O isotope-separation plants and commercial D₂O enrichment columns. ckisotopes.com These capabilities allow for the production of highly enriched starting materials necessary for the synthesis of complex isotopically labeled molecules like this compound.
The general synthetic approach can be conceptualized as:
¹³CO + 2D₂ → ¹³CD₃OD
This reaction, typically carried out under high pressure and temperature with a catalyst, directly incorporates the heavy isotopes into the methanol molecule. The resulting product is a liquid at room temperature. sigmaaldrich.com
Methods for ¹³C and Deuterium Enrichment
The enrichment of carbon-13 is a critical first step. This is often achieved through methods like cryogenic distillation of carbon monoxide. For deuterium, the enrichment of heavy water (D₂O) is a common method, which can then be used to produce deuterium gas through electrolysis.
The goal is to achieve high isotopic purity, often aiming for 99 atom % for ¹³C and 99.5 atom % for deuterium. sigmaaldrich.com This high level of enrichment is crucial for its function as an internal standard, as it minimizes interference from naturally occurring isotopes.
Purity Assessment and Quality Control in Isotope-Enriched Methanol
Rigorous quality control is essential to ensure that each batch of this compound meets the high standards required for its intended applications. targetanalysis.grckisotopes.com This involves verifying both the chemical and isotopic purity of the compound.
Analytical Techniques for Isotopic Purity Verification
A combination of analytical techniques is employed to confirm the identity and purity of this compound. industry.gov.au These methods are designed to provide a comprehensive analysis of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for verifying the structure and isotopic labeling of this compound. lgcstandards.com
¹H NMR: Used to confirm the absence or minimal presence of protons.
²H NMR (Deuterium NMR): Confirms the presence and location of deuterium atoms.
¹³C NMR: Verifies the incorporation of the carbon-13 isotope.
The spectra from these analyses should conform to the expected structure of ¹³CD₃OD. lgcstandards.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and the isotopic distribution of the compound. For this compound, the expected molecular weight is 37.06 g/mol . sigmaaldrich.comaxios-research.com The mass spectrum will show a predominant peak corresponding to this mass, confirming the successful incorporation of the heavy isotopes. It can also be used to quantify the percentages of molecules with different isotopic compositions (e.g., d0, d1, d2, d3, d4). lgcstandards.com
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to assess the chemical purity of the compound, separating it from any unreacted starting materials or byproducts from the synthesis. industry.gov.au When coupled with a mass spectrometer (GC-MS or LC-MS), it provides a powerful tool for both separation and identification.
A certificate of analysis accompanying the product will typically provide the results of these tests, confirming the chemical and isotopic purity. targetanalysis.grlgcstandards.comlgcstandards.com For example, a typical analysis might show a chemical purity of ≥99% and an isotopic purity of 99 atom % for ¹³C and 99.5 atom % for D. sigmaaldrich.com
Below is a table summarizing the analytical techniques used for quality control:
| Analytical Technique | Purpose | Typical Specification |
| ¹H NMR | Structural confirmation, proton detection | Conforms to structure |
| ²H NMR | Deuterium incorporation confirmation | Conforms to structure |
| ¹³C NMR | ¹³C incorporation confirmation | Conforms to structure |
| Mass Spectrometry | Molecular weight and isotopic distribution | M+5 mass shift, high isotopic purity |
| GC/HPLC | Chemical purity assessment | ≥99% |
The combination of these rigorous synthesis and quality control methods ensures that this compound is a reliable and effective tool for researchers in various fields of analytical chemistry. ckisotopes.com
Broader Research Contexts and Emerging Applications
Methanol-13C-D4 in Omics Technologies Beyond Metabolomics
While traditionally used in metabolomics to trace the metabolic fate of methanol (B129727), this compound is finding new applications in the wider field of "omics" by providing a more complete picture of cellular processes.
Complementary Role in Multi-Omics Characterization
Multi-omics approaches integrate data from different molecular levels, such as the genome, transcriptome, proteome, and metabolome, to provide a holistic view of a biological system. In this context, this compound serves as a powerful probe. While it is not directly used in proteomics or transcriptomics, the metabolic information it provides is crucial for interpreting data from these other omics fields. For instance, understanding how cells metabolize methanol can help to explain observed changes in gene expression (transcriptomics) and protein abundance (proteomics). nih.govnih.govelifesciences.orgelifesciences.org
Recent studies in multi-omics characterization have highlighted the importance of integrating various data types. For example, research on partial chemical reprogramming has utilized multi-omics approaches to track changes in the epigenome, transcriptome, proteome, and metabolome. researchgate.net In such complex studies, isotopically labeled compounds like this compound can be instrumental in elucidating the metabolic pathways affected by chemical treatments, thereby linking metabolic shifts to changes observed at the transcriptomic and proteomic levels. nih.govelifesciences.orgelifesciences.orgresearchgate.net The integration of data from proteomics and transcriptomics has shown close correlations between protein and transcript abundances, reinforcing the value of a multi-pronged analytical approach. nih.gov
Environmental Fate Studies of Isotopically Labeled Compounds
The use of stable isotope-labeled compounds is essential for tracking the movement and transformation of chemicals in the environment. This is particularly important for understanding the fate of pollutants and for developing effective remediation strategies.
Methodological Considerations for Environmental Analysis
Analyzing the environmental fate of isotopically labeled compounds like this compound requires sophisticated analytical techniques. High-resolution mass spectrometry (HRMS) and compound-specific isotope analysis (CSIA) are two key technologies that have revolutionized the detection and characterization of contaminant transformation at low levels. nih.gov These methods allow scientists to trace the isotopic signatures of compounds, providing insights into their origins and degradation pathways. nih.gov
Labeling-based approaches are also paramount for identifying the specific microorganisms responsible for breaking down pollutants. nih.gov By introducing a labeled substrate, researchers can track its incorporation into degradation products and cellular biomarkers. nih.gov The use of compounds labeled with stable isotopes such as ¹³C and deuterium (B1214612) is a well-established practice in these studies. nih.gov For instance, ¹⁵N-labeled compounds are used to study the fate of nitrogen in ecosystems. While specific studies detailing the environmental fate of this compound are not abundant in the reviewed literature, the methodologies are well-established for similar labeled compounds. These techniques are critical for understanding how substances like methanol are processed in various environmental systems.
Applications in Advanced Materials Research
The unique properties of isotopically labeled compounds also make them valuable in the field of materials science, particularly in the study of porous materials.
Host-Guest Interaction Studies in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous materials with exceptionally high surface areas and tunable properties, making them promising for applications such as gas storage, separation, and catalysis. nih.gov Understanding the interactions between the host MOF structure and guest molecules, like methanol, is crucial for designing and optimizing these materials.
Solid-state NMR spectroscopy is a powerful, non-destructive technique for probing these host-guest interactions at an atomic level. researchgate.net By using isotopically labeled guest molecules, such as this compound, researchers can directly observe the binding sites and dynamics of the guest within the MOF's pores. researchgate.net For example, studies have used labeled methanol to investigate its coordination with metal ions within the MOF structure. researchgate.net This provides detailed information on the primary adsorption sites and the nature of the interactions, which is essential for developing MOFs with enhanced performance for specific applications. researchgate.net Advanced diffraction techniques, such as X-ray and neutron powder diffraction, also contribute to visualizing guest molecules within MOF pores. nih.gov
Future Directions and Research Challenges
The application of this compound and other isotopically labeled compounds continues to expand, driven by advancements in analytical instrumentation and the need for more detailed molecular-level information. Future research will likely focus on several key areas.
In the realm of multi-omics, a significant challenge lies in the integration and interpretation of vast and complex datasets. nih.gov Developing more sophisticated bioinformatics tools will be crucial for fully leveraging the information provided by labeled compounds in the context of systems biology. There is also a need for further investigation into the use of stable isotope-labeled compounds to understand gene changes in toxicogenomics. nih.gov
In environmental science, a major challenge is the cost and availability of a wide range of ¹³C-labeled substrates for studying organic contaminants. nih.govresearchgate.net Overcoming this limitation will enable more comprehensive studies on the environmental fate and bioremediation of various pollutants. Furthermore, a comprehensive life cycle sustainability assessment of methanol production and use across different geographical and feedstock scenarios is needed to ensure its environmental benefits. mdpi.com
For materials science, future research on MOFs will likely involve studying more complex host-guest systems, including those involving air-sensitive complexes at high temperatures. frontiersin.org The development of new synthetic methods and in-situ characterization techniques will be critical for advancing this field. frontiersin.org Additionally, reducing the cost of renewable methanol production is a key priority for its broader application. mdpi.com
Enhancement of Detection Sensitivity and Resolution in Spectroscopic Techniques
The use of stable isotope-labeled compounds like this compound is fundamental to enhancing the sensitivity and accuracy of modern analytical methods, most notably in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgfishersci.at
In mass spectrometry , isotopically labeled molecules are invaluable as internal standards. wikipedia.org When a known quantity of this compound is added to a complex biological or environmental sample, it co-elutes with its unlabeled counterpart, methanol. However, due to its higher mass, it produces a distinct signal in the mass spectrum. This allows for precise quantification of the native analyte, as any variability or loss during sample preparation, extraction, or instrument analysis affects both the labeled standard and the target analyte equally. wikipedia.org This method significantly improves the accuracy and reproducibility of quantitative analyses. wikipedia.org
Furthermore, the use of stable isotope standards enhances detection sensitivity by improving the signal-to-noise ratio. wikipedia.org The clear, distinct peak of the labeled standard helps to differentiate the analyte's signal from the chemical noise of the sample matrix, enabling the reliable detection and quantification of substances at very low concentrations. wikipedia.orgnih.gov This is particularly crucial in fields like metabolomics for identifying low-abundance metabolites and in environmental science for tracing pollutants. wikipedia.org Chemical derivatization with an isotopically labeled reagent can further boost detection sensitivity by orders of magnitude for certain classes of molecules. nih.govfishersci.co.uk
In NMR spectroscopy , deuterated solvents such as Methanol-d4 (B120146) are commonly used to avoid overwhelming solvent signals in the ¹H NMR spectrum. sigmaaldrich.comsigmaaldrich.com The presence of both ¹³C and deuterium in this compound offers specialized advantages. For instance, in ¹³C NMR, the compound can be used as a reference standard. nih.gov Advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), can leverage the specific interactions of deuterated methanol to enhance the resolution and separation of signals from chemically similar compounds and isomers in a mixture. isotope.com Hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE), when used with d4-methanol, have been shown to dramatically increase NMR signal enhancements, allowing for the rapid acquisition of ¹³C spectra of low-concentration analytes at natural isotopic abundance. lgcstandards.com This heightened sensitivity makes it possible to study molecular dynamics and interactions with greater clarity. fishersci.atthermofisher.com
The following table summarizes the key enhancements provided by stable isotope labeling in spectroscopic techniques:
| Spectroscopic Technique | Enhancement Provided by Isotope Labeling | Benefit |
| Mass Spectrometry (MS) | Acts as an internal standard for quantification. wikipedia.org | Compensates for sample loss and matrix effects, increasing accuracy. wikipedia.org |
| Improves signal-to-noise ratio. wikipedia.org | Increases detection sensitivity for low-concentration analytes. nih.gov | |
| Provides a distinct mass signal. | Allows for confident identification and quantification of metabolites. | |
| NMR Spectroscopy | Serves as a non-interfering solvent (deuteration). sigmaaldrich.com | Avoids large solvent peaks, allowing clear observation of analyte signals. |
| Enhances signal through hyperpolarization (e.g., SABRE). lgcstandards.com | Boosts sensitivity for detecting low-concentration species and rare isotopes like ¹³C. lgcstandards.com | |
| Modifies solvent-analyte interactions (e.g., in DOSY). isotope.com | Improves spectral resolution for complex mixtures and isomers. isotope.com |
Development of Advanced Biochemoinformatics Tools for Isotope Data Interpretation
The increasing use of stable isotope tracers like this compound in metabolomics and systems biology has generated vast and complex datasets, necessitating the development of sophisticated biochemoinformatics tools for their interpretation. These computational tools are essential for translating raw spectral data into meaningful biological insights.
Stable isotope-resolved metabolomics (SIRM) experiments, which track the metabolic fate of labeled atoms, produce data with immense informational density. A single experiment can yield information on hundreds of metabolites and their respective isotopologues (molecules differing only in the number of isotopic atoms) and isotopomers (molecules with isotopes in different positions). Manually analyzing such data is impractical. Therefore, specialized software is required to perform several critical functions:
Metabolite Identification and Quantification: These tools are designed to identify and quantify metabolites from complex MS and NMR data. They can distinguish between labeled and unlabeled molecules based on mass differences or distinct spectral patterns.
Correction for Natural Isotope Abundance: All naturally occurring elements have a certain percentage of stable isotopes (e.g., ¹³C has a natural abundance of about 1.1%). Bioinformatics software must accurately correct for this natural abundance to determine the true level of isotope enrichment from the tracer.
Metabolic Flux Analysis: A primary application of stable isotope labeling is to measure the rate of metabolic reactions, known as metabolic flux. Advanced algorithms are required to analyze the distribution of isotopes in downstream metabolites to calculate these fluxes, providing a dynamic view of cellular metabolism.
Pathway and Network Reconstruction: By tracing the path of labeled atoms through metabolic networks, these tools help to elucidate and map biochemical pathways. This is crucial for understanding how metabolism is altered in disease states or in response to therapeutic interventions.
The development of these biochemoinformatics solutions is critical for maximizing the potential of stable isotope-labeling studies. They enable researchers to move beyond simple metabolite concentration measurements to a more comprehensive understanding of the structure and dynamics of metabolic networks.
Q & A
Q. What critical physicochemical properties of Methanol-13C-D4 must be documented for experimental reproducibility?
this compound (CD₃¹³COH) is a stable isotope-labeled compound with a molecular weight of 36.06 g/mol, boiling point of ~65°C, and density of 0.888 g/cm³ . Key properties to document include isotopic purity (e.g., 99.5–100.0 atom % D), solvent compatibility, and hygroscopicity to avoid deuterium exchange. Researchers must verify these parameters using certificates of analysis from suppliers and report deviations in protocols .
Q. How should this compound be stored and handled to ensure isotopic integrity?
Store in airtight, deuterium-compatible containers under inert gas (e.g., argon) at –20°C to minimize H/D exchange. Use glass syringes for aliquoting to avoid plasticizer contamination. Safety protocols from EPA guidelines for methanol derivatives apply, including ventilation and flame avoidance (flash point: 12°C) .
Q. What are the methodological considerations for integrating this compound into NMR or MS experimental workflows?
For quantitative NMR, calibrate using internal standards (e.g., TMS) and account for isotopic shifts (¹³C: ~50 ppm, ²H: ~1–2 ppm). In MS, use solvent blanks to detect background interference. Report acquisition parameters (e.g., pulse angles, ionization modes) to ensure cross-study comparability .
Advanced Research Questions
Q. How does isotopic purity (e.g., 99.5% vs. 100.0% D) impact trace analysis in metabolic flux studies?
Lower isotopic purity (e.g., 99.5% D) introduces signal splitting in ¹H-¹³C HSQC NMR, complicating metabolite quantification. Advanced researchers should perform purity-adjusted corrections using Gaussian deconvolution or reference spiking. Cross-validate with high-resolution MS to resolve ambiguities .
Q. What strategies resolve contradictions between kinetic isotope effect (KIE) data from this compound and theoretical calculations?
Discrepancies often arise from solvent deuteration levels or proton leakage. Methodological solutions:
Q. How can this compound be used in multi-isotope tracer studies without introducing spectral overlap?
Design experiments using orthogonal labeling (e.g., ¹³C + ¹⁵N in amino acids) and employ heteronuclear coupling filters in NMR. For MS, use high-resolution orbitraps to distinguish ¹³C-D4 adducts from natural abundance isotopes. Validate with spiked recovery experiments .
Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing isotopic enrichment data from this compound?
Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For time-series data, apply kinetic modeling (e.g., Michaelis-Menten with isotopic dilution terms). Raw data should include error margins for isotopic ratios, and processed data must align with journal guidelines (e.g., Reviews in Analytical Chemistry) .
Q. How should researchers address batch-to-batch variability in isotopic labeling efficiency?
Include batch IDs and supplier metadata in supplementary materials. Perform QC using ¹H-NMR to assess residual protio-methanol peaks. For critical studies, blend multiple batches to average variability .
Ethical and Compliance Considerations
Q. What documentation is required for studies using this compound in regulated environments (e.g., pharmacokinetics)?
Provide CAS RN (811-98-3), safety data sheets (SDS), and ethical approvals for animal/human studies. Disclose supplier details and purity certificates per Biomedical Chemistry: Research and Methods guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
